Cinchophen sodium dihydrate
Description
Historical Perspectives on Quinolines as Bioactive Compounds
The study of quinoline (B57606) alkaloids dates back over two centuries, with the isolation of quinine (B1679958) from cinchona bark in 1820 marking a pivotal moment in the history of chemistry and medicine. nih.gov This discovery spurred further investigation into this class of compounds, revealing a diverse array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.org The unique structural features of the quinoline nucleus have made it a versatile platform for the synthesis of novel bioactive compounds. orientjchem.org
Cinchophen (B1669042), or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 by Doebner and Gieseke. ncats.iowikipedia.org It was later introduced to the market in 1908. ncats.iowikipedia.org The synthesis of cinchophen can be achieved through the Doebner reaction, which involves the reaction of aniline (B41778), benzaldehyde (B42025), and pyruvic acid in absolute ethanol (B145695). wikipedia.orgpsu.edu This compound quickly gained prominence and was used extensively, leading to the availability of numerous preparations containing cinchophen or its derivatives by the 1930s. wikipedia.org The early recognition of its potent biological properties prompted extensive research into its chemistry and that of related compounds.
Initial research on cinchophen focused on its synthesis and basic chemical characterization. wikipedia.orgpsu.edu Over time, scientific inquiry has evolved to explore its more complex chemical behaviors and interactions. Studies have delved into the synthesis of various derivatives to understand structure-activity relationships. psu.edutsijournals.com Research has also investigated its metabolic pathways, revealing the formation of various metabolites. wikipedia.org The compound's potential to cause drug-induced liver injury (DILI) has been a significant area of study, although the precise mechanisms remain a subject of ongoing investigation. sygnaturediscovery.com
General Overview of 2-Phenylquinoline-4-carboxylic Acid Derivatives in Chemical Sciences
The 2-phenylquinoline-4-carboxylic acid scaffold, the core structure of cinchophen, is a versatile building block in organic synthesis and medicinal chemistry. nih.govchemimpex.com Derivatives of this parent compound have been synthesized and evaluated for a wide range of potential applications. nih.govresearchgate.net Researchers have explored modifications at various positions of the quinoline ring and the phenyl group to create a diverse library of compounds with distinct physicochemical and biological properties. researchgate.net These derivatives are often investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The synthesis of these derivatives often involves standard organic reactions such as amidation, esterification, and various coupling reactions. psu.edutsijournals.com
Scope and Academic Relevance of Research on Cinchophen Sodium Dihydrate
This compound, the sodium salt of cinchophen in its hydrated form, continues to be a subject of academic interest. ncats.ionih.gov Research on this specific compound often focuses on its physicochemical properties, such as its crystal structure and solubility. nih.gov It also serves as a reference compound in studies investigating the properties and activities of newly synthesized quinoline derivatives. psu.edu Furthermore, its historical significance and well-documented biological effects make it a valuable tool in toxicological research, particularly in studies aimed at understanding the mechanisms of DILI. sygnaturediscovery.com The study of cinchophen and its derivatives contributes to the broader understanding of the structure-activity relationships within the quinoline class of compounds.
Chemical and Physical Properties of Cinchophen
| Property | Value | Source |
| Molecular Formula | C16H11NO2 | ncats.io |
| Molar Mass | 249.269 g·mol−1 | wikipedia.org |
| Appearance | Beige powder, needles from methanol (B129727) or diluted alcohol | nih.govchemicalbook.com |
| Melting Point | 214-218 °C | nih.govchemicalbook.com |
| Solubility | Soluble in hot alcohol and alkali; slightly soluble in hot acetone (B3395972) and hot benzene (B151609); insoluble in petroleum ether and water. 1 g dissolves in about 120 ml of alcohol, 100 ml of ether, and 400 ml of chloroform. | nih.gov |
| Stability | Stable in air, but turns yellow under the influence of light. | nih.gov |
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H14NNaO4 | nih.gov |
| Molar Mass | 307.28 g/mol | nih.gov |
| IUPAC Name | sodium;2-phenylquinoline-4-carboxylate;dihydrate | nih.gov |
| CAS Number | 114813-65-9 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
114813-65-9 |
|---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;2-phenylquinoline-4-carboxylate;dihydrate |
InChI |
InChI=1S/C16H11NO2.Na.2H2O/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;;;/h1-10H,(H,18,19);;2*1H2/q;+1;;/p-1 |
InChI Key |
YEUIDGLEQUXMGP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Cinchophen
Classical and Contemporary Synthesis Routes for Cinchophen (B1669042)
The primary and most well-known method for synthesizing cinchophen is the Doebner synthesis, a three-component reaction that has been subject to various modifications to improve its efficiency and scope.
The Doebner reaction is a one-pot synthesis that combines an aniline (B41778), an aldehyde (typically benzaldehyde (B42025) for cinchophen), and pyruvic acid to form a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The reaction proceeds through a series of steps, and while the exact mechanism has been a subject of discussion, two primary pathways are generally proposed. wikipedia.orgwikipedia.org
One proposed mechanism begins with the condensation of the aniline and benzaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with the enol or enolate of pyruvic acid. Subsequent cyclization through an intramolecular electrophilic attack on the aniline ring, followed by dehydration and oxidation, leads to the formation of the quinoline (B57606) ring system of cinchophen. wikipedia.orgslideshare.net
An alternative mechanism suggests an initial aldol-type condensation between benzaldehyde and pyruvic acid to form an α,β-unsaturated ketoacid. This intermediate then undergoes a Michael-type addition with the aniline, followed by cyclization, dehydration, and oxidation to yield the final cinchophen product. wikipedia.org
The efficiency of the Doebner synthesis is highly dependent on the reaction conditions and the stoichiometry of the reactants. Researchers have explored various parameters to maximize the yield of cinchophen and its analogues. Key factors that are often optimized include the choice of catalyst, temperature, and the molar ratios of the aniline, aldehyde, and pyruvic acid.
One study detailed the synthesis of cinchophen by heating a mixture of pyruvic acid in ethanol (B145695) with benzaldehyde, followed by the slow addition of a solution of pure aniline in ethanol. The mixture was then refluxed for several hours. psu.edu In another approach, the reaction of aniline, 2-nitrobenzaldehyde (B1664092), and pyruvic acid was improved by replacing trifluoroacetic acid with acetic acid and using an excess of acetic acid as the solvent instead of ethanol. nih.gov
The table below presents a summary of various reaction conditions that have been explored for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, highlighting the impact of different catalysts and solvents on the reaction outcome.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None (Reflux) | Ethanol | Boiling Point | 3 | - |
| Acetic Acid | Acetic Acid | Reflux | - | Improved |
| BF3·THF | Acetonitrile (B52724) (MeCN) | 65 | 21 | Good |
| BF3·THF | Tetrahydrofuran (B95107) (THF) | 65 | 21 | Good |
The choice of solvent plays a crucial role in the Doebner synthesis, influencing both the reaction rate and the yield of the final product. A variety of solvents have been investigated to determine the optimal medium for this condensation reaction.
In a study optimizing the synthesis of quinoline-4-carboxylic acids, a screening of different solvents was conducted using BF₃·THF as a catalyst. nih.gov Acetonitrile (MeCN) was identified as the preferred solvent, providing a good yield. Tetrahydrofuran (THF) also gave a comparable yield, but acetonitrile was chosen for its ease of post-treatment. nih.gov Other solvents such as ethanol, toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields under the tested conditions. nih.gov
The following table illustrates the effect of different solvents on the yield of a quinoline-4-carboxylic acid derivative synthesized via a Doebner-type reaction.
| Solvent | Yield (%) |
|---|---|
| Acetonitrile (MeCN) | Good |
| Tetrahydrofuran (THF) | Good |
| Ethanol | Low |
| Toluene | Low |
| Dichloroethane (DCE) | Low |
| Dimethylformamide (DMF) | Low |
| Dimethyl Sulfoxide (DMSO) | Low |
The versatility of the cinchophen scaffold has led to the development of multi-step synthetic routes to access a wide array of its analogues with diverse functionalities. These synthetic sequences often start with a substituted aniline or benzaldehyde to introduce desired groups onto the quinoline core.
For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline and 2-nitrobenzaldehyde via the Doebner reaction. nih.gov The resulting nitro-substituted cinchophen analogue served as a key intermediate. This intermediate was then subjected to a series of transformations including amidation, reduction of the nitro group to an amine, and subsequent acylation and amination to yield a library of novel compounds. nih.gov
Another example involves the synthesis of Schiff bases of cinchophen. This multi-step process begins with the synthesis of cinchophen itself, followed by its conversion to cinchophen acid chloride. The acid chloride is then reacted with ammonia (B1221849) to form the corresponding amide. Subsequent reduction of the amide yields the amine derivative, which can then be condensed with various aldehydes to produce a range of Schiff base analogues. psu.edu
These multi-step approaches allow for the systematic modification of the cinchophen structure, enabling the exploration of structure-activity relationships for various applications.
Doebner Synthesis and its Mechanistic Aspects
Synthesis of Cinchophen Derivatives
The carboxylic acid group of cinchophen provides a convenient handle for further chemical derivatization, allowing for the synthesis of a variety of functionalized analogues.
A common and important derivative of cinchophen is its acid chloride, 2-phenylquinoline-4-carbonyl chloride. This highly reactive intermediate serves as a versatile precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.
The preparation of cinchophen acid chloride is typically achieved by treating cinchophen with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. nih.gov The reaction involves the refluxing of cinchophen with thionyl chloride, which effectively converts the carboxylic acid into the more reactive acid chloride.
Another reagent that has been successfully employed for this conversion is oxalyl chloride. psu.edu The reaction of cinchophen with oxalyl chloride provides the corresponding acid chloride, which can then be used in subsequent reactions without the need for extensive purification. psu.edu The choice of chlorinating agent can depend on the desired reaction conditions and the compatibility with other functional groups present in the molecule.
Amide Formation Reactions
The carboxylic acid group of cinchophen (2-phenylquinoline-4-carboxylic acid) is a key functional handle for the synthesis of various derivatives, including amides. The formation of the amide bond typically involves the activation of the carboxylic acid followed by reaction with an amine.
One common strategy begins with the conversion of cinchophen into its more reactive acid chloride derivative. This is achieved by treating cinchophen with a chlorinating agent such as oxalyl chloride or thionyl chloride in a suitable solvent like dichloromethane (B109758). The resulting cinchophen acid chloride can then be reacted with ammonia to yield the primary amide, 2-phenylquinoline-4-carboxamide (B4668241). psu.edu
Alternatively, direct coupling methods can be employed to form amides from cinchophen without isolating the acid chloride intermediate. These methods utilize coupling reagents that activate the carboxylic acid in situ. A facile synthesis of cinchophen amides involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent. tsijournals.com In this approach, cinchophen is reacted with various secondary amines in the presence of EDC.HCl and a catalytic amount of a base, such as dimethylaminopyridine (DMAP), in a solvent like dichloromethane at room temperature. tsijournals.com Boron-based reagents have also been explored for direct amidation reactions, offering an alternative to standard coupling agents. nih.govorgsyn.org These methods are valued for their operational simplicity and applicability to a wide range of substrates. nih.gov
The fundamental principle of these reactions is the activation of the carboxylic acid, which then allows for nucleophilic attack by the amine, leading to the formation of the stable amide bond and the elimination of a small molecule, such as water or HCl. researchgate.net
Table 1: Reagents for Cinchophen Amide Formation
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Cinchophen | 1. Oxalyl chloride 2. Ammonia | 2-Phenylquinoline-4-carboxamide psu.edu |
Reduction Pathways to Cinchophen Amines
Cinchophen amines, specifically (2-phenylquinolin-4-yl)methanamine, are valuable intermediates for further chemical derivatization. These amines are typically synthesized via the reduction of the corresponding cinchophen amides.
A standard and effective method for this transformation is the use of a powerful reducing agent, such as lithium aluminum hydride (LAH). The reduction of 2-phenylquinoline-4-carboxamide with LAH in an appropriate solvent, like a mixture of tetrahydrofuran (THF) and ether, yields the desired primary amine, (2-phenylquinolin-4-yl)methanamine. psu.edu This reaction involves the complete reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).
The general field of reducing carboxylic acid derivatives offers several pathways, although not all are equally effective for amides. libretexts.org Catalytic hydrogenation, for instance, is highly effective for reducing functional groups like nitriles and acyl halides but is generally less reactive towards amides, often requiring harsh conditions of high pressure and temperature. libretexts.org Therefore, the use of complex metal hydrides like LAH remains a preferred laboratory method for the reduction of amides derived from cinchophen due to its efficiency under milder conditions. psu.edu
Table 2: Reduction of Cinchophen Amide
| Starting Material | Reducing Agent | Solvent | Product |
|---|
Formation of Schiff Bases from Cinchophen Amines
The primary amine group of (2-phenylquinolin-4-yl)methanamine serves as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. neliti.comresearchgate.netlibretexts.org These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).
The synthesis of Schiff bases from cinchophen amine is typically carried out by reacting the amine with a selected aldehyde (e.g., p-chlorobenzaldehyde) in a suitable solvent, often a dry alcohol like methanol (B129727). psu.edu The reaction is generally catalyzed by a drop of a strong acid, such as concentrated sulfuric acid, and may require heating under reflux to drive the reaction to completion. psu.edumdpi.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine product and water. youtube.com The removal of water helps to shift the equilibrium towards the product. libretexts.org
This condensation reaction is a versatile method for introducing a wide variety of substituents onto the cinchophen scaffold, depending on the structure of the aldehyde or ketone used in the reaction. psu.edunih.gov
Table 3: Synthesis of a Cinchophen-Derived Schiff Base
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |
|---|
Purification and Isolation Techniques in Cinchophen Synthesis
The successful synthesis of cinchophen and its derivatives relies on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the target compound, such as its solubility, polarity, and crystallinity.
Recrystallization is a primary technique used for purifying solid compounds in the cinchophen family. For the initial synthesis of cinchophen itself, the crude product obtained from the Doebner synthesis can be purified by recrystallization from a hot solvent, such as ethanol. psu.edu Similarly, derivatives like cinchophen amide and the final Schiff base products are often purified by recrystallization from hot ethanol to obtain crystalline solids of high purity. psu.edu This method relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one, while impurities remain either soluble or insoluble in the cold solvent.
Another purification protocol involves acid-base chemistry. For instance, a crude product containing cinchophen sodium salt can be dissolved in hot water and treated with activated carbon to adsorb colored impurities. guidechem.com After filtration, the filtrate is acidified with an acid like hydrochloric acid, causing the less water-soluble cinchophen to precipitate out. guidechem.com The solid precipitate is then collected by filtration and washed with distilled water to remove residual salts. guidechem.com
Chromatography is a powerful and versatile technique for the separation and purification of compounds. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the isolated products. psu.eduinterchim.com For preparative purposes, flash column chromatography is one of the most common methods used by synthetic chemists. chromatographyonline.comorgsyn.org This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). By selecting an appropriate solvent system, cinchophen and its derivatives can be effectively separated from impurities. chromatographyonline.com For more challenging separations, particularly with polar or ionic derivatives, reversed-phase chromatography or ion-exchange chromatography may be employed. biotage.com
Following purification, the identity and structure of the synthesized compounds are confirmed using various spectral analysis techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). psu.edu
Table 4: Common Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cinchophen | C₁₆H₁₁NO₂ |
| Cinchophen sodium dihydrate | C₁₆H₁₀NNaO₂·2H₂O |
| Pyruvic acid | C₃H₄O₃ |
| Aniline | C₆H₇N |
| Benzaldehyde | C₇H₆O |
| Oxalyl chloride | C₂Cl₂O₂ |
| Dichloromethane | CH₂Cl₂ |
| Ammonia | NH₃ |
| 2-Phenylquinoline-4-carboxamide | C₁₆H₁₂N₂O |
| Lithium aluminum hydride | LiAlH₄ |
| Tetrahydrofuran | C₄H₈O |
| Ether (Diethyl ether) | (C₂H₅)₂O |
| (2-Phenylquinolin-4-yl)methanamine | C₁₆H₁₄N₂ |
| p-Chlorobenzaldehyde | C₇H₅ClO |
| Methanol | CH₃OH |
| Sulfuric acid | H₂SO₄ |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | C₈H₁₇N₃·HCl |
| Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |
| Ethanol | C₂H₅OH |
Iii. Solid State Structure and Polymorphism of Cinchophen Sodium Dihydrate
Fundamental Principles of Polymorphism in Organic Compounds
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. These different crystalline structures are referred to as polymorphs.
The way in which molecules are arranged in a crystal lattice, known as molecular packing, is fundamental to the phenomenon of polymorphism. In crystalline solids, molecules adopt a highly ordered three-dimensional arrangement. Different packing arrangements of the same molecule can lead to the formation of different polymorphs. These variations in packing can result in different crystal shapes, densities, and melting points. The specific packing arrangement is influenced by a variety of factors including the shape of the molecule and the nature of the intermolecular interactions.
For an organic salt like Cinchophen (B1669042) sodium dihydrate, the crystal packing would involve the arrangement of the 2-phenylquinoline-4-carboxylate anions, the sodium cations, and the water molecules of hydration. The crystal lattice would be held together by a network of ionic bonds, ion-dipole interactions, and hydrogen bonds.
Intermolecular forces are the attractive or repulsive forces that exist between neighboring entities (atoms, molecules, or ions). The stability of a particular polymorphic form is determined by the sum of all the intermolecular interactions within the crystal lattice. Stronger intermolecular forces generally lead to a more stable crystal structure with a higher melting point.
In the case of Cinchophen sodium dihydrate, the key intermolecular forces at play would include:
Ionic Interactions: The electrostatic attraction between the negatively charged carboxylate group of the cinchophen anion and the positively charged sodium cation is a primary force in the crystal lattice.
Hydrogen Bonding: The two water molecules in the dihydrate form are crucial in establishing a network of hydrogen bonds. These water molecules can act as both hydrogen bond donors and acceptors, linking the cinchophen anions and coordinating with the sodium cations. The carboxylic acid group of cinchophen also contains a hydrogen bond acceptor (the carbonyl oxygen).
Different polymorphs of this compound would exhibit variations in the arrangement and strength of these intermolecular forces, leading to different physicochemical properties.
Crystalline Forms and Pseudopolymorphism of this compound
While specific polymorphs of this compound are not extensively documented in publicly available literature, the principles of polymorphism allow for a theoretical exploration of its potential crystalline forms.
The existence of different crystalline forms, including polymorphs and solvates (specifically hydrates in this case, which are sometimes referred to as pseudopolymorphs), can be investigated using a variety of analytical techniques. These methods are essential for characterizing the solid state of a pharmaceutical substance.
Common Techniques for Polymorph and Solvate Identification:
| Technique | Information Provided |
|---|---|
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions like melting and desolvation, which differ between polymorphs and hydrates. |
| Thermogravimetric Analysis (TGA) | Determines the weight loss upon heating, which can quantify the amount of water in a hydrate (B1144303). |
| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions between different solid forms. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local molecular environment and can distinguish between different crystalline arrangements. |
For this compound, these techniques would be crucial in identifying any potential anhydrous polymorphs, different hydrated states (e.g., monohydrate, dihydrate), or different polymorphic forms of the dihydrate itself.
Conformational polymorphism occurs when a flexible molecule can adopt different conformations (shapes) in different crystal lattices. nih.gov The cinchophen molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the phenyl group to the quinoline (B57606) ring system.
It is conceivable that different polymorphs of this compound could arise from variations in the dihedral angle between the phenyl and quinoline rings. This change in molecular conformation would, in turn, affect the molecular packing and the network of intermolecular interactions within the crystal. The interplay between the energy of the molecular conformation and the energy of the crystal lattice would determine the most stable polymorphic form. nih.gov
Thermodynamic Relationships of Polymorphs
The different crystalline forms of a substance are related to each other thermodynamically. The relative stability of polymorphs at a given temperature and pressure is determined by their Gibbs free energy. The polymorph with the lowest Gibbs free energy is the most stable form under those conditions.
The thermodynamic relationship between two polymorphs can be described as either enantiotropic or monotropic.
Enantiotropic System: In an enantiotropic system, one polymorph is more stable over a certain temperature range, while the other is more stable over a different temperature range. There is a transition temperature at which the two forms have equal stability and can coexist in equilibrium.
Monotropic System: In a monotropic system, one polymorph is always more stable than the other at all temperatures up to the melting point. The less stable (metastable) form will have a lower melting point and a higher solubility than the stable form.
The thermodynamic relationship between any potential polymorphs of this compound could be determined by measuring their solubilities and heats of solution at different temperatures. This information is critical for selecting the most stable form for any application to prevent unwanted phase transformations.
Enantiotropic and Monotropic Systems
No studies describing the enantiotropic or monotropic polymorphic systems of this compound were identified. Information regarding the thermodynamic relationships between any potential polymorphs, which would classify them as either enantiotropic (where one form can reversibly transform into another at a specific temperature) or monotropic (where one form is always more stable than the other), is not available.
Phase Transitions and Interconversion Processes
There is no available data on the phase transitions or interconversion processes of this compound. Scientific literature detailing the conditions (e.g., temperature, pressure, humidity) under which this compound might transition between different solid-state forms, such as from a hydrated to an anhydrous form or between different polymorphic states, could not be located.
Crystallographic Analysis and Characterization
Detailed crystallographic analysis for this compound is not present in the surveyed scientific databases.
Single-Crystal X-ray Diffraction Studies
No single-crystal X-ray diffraction studies for this compound have been published. As a result, fundamental crystallographic information, such as the unit cell dimensions, space group, and atomic coordinates, remains undetermined. A search of crystallographic databases did not yield any entries for this specific compound.
Powder X-ray Diffraction (PXRD) for Polymorph Discrimination
There are no published powder X-ray diffraction (PXRD) patterns for this compound. This type of data is essential for identifying the compound's solid-state form and for discriminating between potential polymorphs. Without reference patterns, it is not possible to analyze or characterize the crystalline state of the bulk material.
Iv. Molecular and Biochemical Interaction Mechanisms of Cinchophen
Investigation of Molecular Targets and Pathways
The biological activity of cinchophen (B1669042) is attributed to its ability to modulate specific cellular signaling pathways and interact with key enzymes. Research has focused on its effects on gene expression and its role as an enzyme inhibitor.
Cinchophen has been observed to influence the expression of the proto-oncogene c-Fos, a key regulator of various cellular processes. Studies in animal models have shown that administration of cinchophen can lead to the expression of Fos protein in specific regions of the central nervous system. For instance, in rats, cinchophen injection has been linked to the appearance of Fos-immunoreactive neurons within the paraventricular nucleus of the hypothalamus. This response suggests an excitation of corticotropin-releasing hormone (CRH)-secreting neurons, indicating a potential link between cinchophen's effects and the activation of the hypothalamic-pituitary-adrenal (HPA) axis.
While the precise molecular cascade leading to c-Fos stimulation by cinchophen has not been fully elucidated, it is hypothesized to be part of a broader cellular stress response. As a non-steroidal anti-inflammatory drug (NSAID), cinchophen's activities might be linked to pathways that are also modulated by other compounds in this class. Some NSAIDs have been shown to activate heat shock transcription factor 1 (HSF1), which can, in turn, repress the expression of the c-fos gene. However, the induction of c-Fos by cinchophen in the hypothalamus suggests a different or tissue-specific mechanism, possibly related to neuro-excitatory pathways rather than anti-inflammatory ones.
Cinchophen is known to interact with and inhibit the function of specific enzymes, most notably transaminases. The primary targets identified are Alanine (B10760859) Transaminase (ALT) and Aspartate Transaminase (AST). These enzymes play a critical role in amino acid metabolism. The interaction between cinchophen (the ligand) and these enzymes is fundamental to its mechanism of action.
The inhibitory effect of cinchophen on ALT and AST is believed to occur through its interaction with the enzyme's active site. The active site is the region of the enzyme where substrate molecules bind and undergo a chemical reaction. Cinchophen, due to its structural characteristics, can bind to the active site of these transaminases, thereby preventing the natural substrates (alanine and aspartate, respectively) from binding.
The specificity of cinchophen for these enzymes is determined by the chemical and structural complementarity between the cinchophen molecule and the amino acid residues that form the active site. While detailed structural studies, such as X-ray crystallography or computational docking of cinchophen specifically with ALT and AST, are not widely available, the nature of its inhibition suggests a direct competition with the substrate for binding.
Allosteric sites are locations on an enzyme, distinct from the active site, where the binding of a molecule can modulate the enzyme's activity. There is currently no substantial evidence in the available scientific literature to suggest that cinchophen binds to allosteric sites on alanine transaminase or aspartate transaminase. Its mechanism of action is more consistent with direct interaction at the active site.
The study of enzyme kinetics provides quantitative insight into how inhibitors affect enzyme activity. For cinchophen, kinetic studies have been crucial in defining the nature of its inhibitory action on transaminases.
Research has demonstrated that cinchophen acts as a competitive inhibitor of both alanine transaminase and aspartate transaminase nih.gov. In a competitive inhibition model, the inhibitor molecule competes directly with the substrate for binding to the enzyme's active site. This means that the inhibitor and the substrate cannot be bound to the enzyme at the same time.
The key characteristics of competitive inhibition are:
The maximum velocity of the reaction (Vmax) remains unchanged. With a sufficiently high concentration of the substrate, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum rate.
The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased. This indicates that a higher concentration of the substrate is needed to achieve half-maximal velocity in the presence of the competitive inhibitor.
The relationship can be described by the Michaelis-Menten equation for competitive inhibition:
V = (Vmax * [S]) / (α * Km + [S])
where:
V is the reaction velocity
Vmax is the maximum reaction velocity
[S] is the substrate concentration
Km is the Michaelis constant
α = 1 + ([I] / Ki), where [I] is the inhibitor concentration and Ki is the inhibition constant.
Illustrative Data on Competitive Inhibition
Due to the lack of specific published Ki values for cinchophen's inhibition of transaminases in the available literature, the following table provides a hypothetical example to illustrate the principles of competitive inhibition.
| Inhibitor Concentration [I] | Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µmol/min) | Apparent Km (mM) | Vmax (µmol/min) |
| 0 (No Inhibitor) | 1 | 50 | 2 | 100 |
| 0 (No Inhibitor) | 2 | 66.7 | 2 | 100 |
| 0 (No Inhibitor) | 5 | 83.3 | 2 | 100 |
| 0 (No Inhibitor) | 10 | 90.9 | 2 | 100 |
| 5 µM | 1 | 33.3 | 4 | 100 |
| 5 µM | 2 | 50 | 4 | 100 |
| 5 µM | 5 | 71.4 | 4 | 100 |
| 5 µM | 10 | 83.3 | 4 | 100 |
This table is for illustrative purposes only and does not represent actual experimental data for cinchophen.
Inhibition Kinetics and Mechanisms
Uncompetitive and Non-Competitive Inhibition
The precise classification of cinchophen's inhibitory action on enzymes into uncompetitive or non-competitive mechanisms is not definitively detailed in accessible scientific literature. Early research confirms that cinchophen and its hydroxylated derivatives inhibit transaminases, specifically glutamate-pyruvate transaminase and glutamate-oxaloacetate transaminase, and that these interactions were studied using enzyme kinetics nih.gov. However, the specific type of inhibition was not explicitly defined in the available abstracts.
In theoretical terms, these inhibition mechanisms are defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex:
Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.
Uncompetitive inhibition involves the inhibitor binding exclusively to the enzyme-substrate (ES) complex, also at an allosteric site. This form of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vmax and Km.
Without specific kinetic data plotting the effect of cinchophen on these parameters, a definitive classification remains elusive.
Mixed Inhibition
Mixed inhibition is a form of reversible enzyme inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is characterized by its ability to affect both the catalytic activity of the enzyme and its affinity for the substrate. Consequently, mixed inhibitors can decrease the maximal reaction rate (Vmax) and can either increase or decrease the Michaelis constant (Km).
While kinetic studies on cinchophen have been performed, the specific determination of it acting as a mixed inhibitor against enzymes like transaminases is not clearly documented in the available literature nih.gov. The characterization of an inhibitor as "mixed" requires detailed kinetic analysis, which for cinchophen, is not readily accessible.
Structure-Activity Relationship (SAR) at a Molecular Level
The structure-activity relationship (SAR) for cinchophen and its analogs, primarily based on the 2-phenylquinoline-4-carboxylic acid scaffold, has been investigated to understand how chemical structure correlates with biological activity. These studies are crucial for optimizing efficacy and exploring new therapeutic applications.
Modifications to the core structure of cinchophen (2-phenylquinoline-4-carboxylic acid) have a significant impact on its biochemical and biological activities. Studies on various derivatives have provided insights into the importance of different parts of the molecule.
Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical. For instance, in a series of derivatives designed as histone deacetylase (HDAC) inhibitors, difluoride and phenyl substitutions on this ring were found to be conducive to inhibitory activity, whereas chlorine, methyl, or methoxy (B1213986) substitutions reduced the potency frontiersin.orgfrontiersin.org. This suggests that both electronic and steric factors of the substituent play a role in the interaction with the target enzyme.
Modifications of the Carboxylic Acid Group: The carboxylic acid at the 4-position is a key feature. Its conversion into amides or esters can modulate the compound's properties. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been explored for various therapeutic targets researchgate.net.
Introduction of Basic Groups: Incorporating basic groups, such as amino substituents, into the quinoline (B57606) structure can serve to create new hydrogen bond donors and receptors. This can potentially increase the binding affinity to target enzymes and improve physicochemical properties, which was a strategy employed in the design of new antibacterial agents based on the cinchophen scaffold nih.gov.
These findings highlight that modifications to the 2-phenylquinoline-4-carboxylic acid skeleton can significantly alter the resulting compound's biological activity, indicating a clear structure-activity relationship.
Table 1: Impact of Structural Modifications on the Biological Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Modification Site | Substituent/Modification | Observed Impact on Activity | Reference |
| 2-Phenyl Ring | Difluoride, Phenyl | Increased HDAC inhibitory activity | frontiersin.orgfrontiersin.org |
| 2-Phenyl Ring | Chlorine, Methyl, Methoxy | Decreased HDAC inhibitory activity | frontiersin.orgfrontiersin.org |
| Quinoline Ring | Introduction of Amino Groups | Potential for increased binding affinity and improved physicochemical properties for antibacterial activity | nih.gov |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 2-phenylquinoline-4-carboxylic acid class of compounds, a general pharmacophore can be elucidated from the SAR studies of its derivatives.
Based on studies of analogs targeting enzymes like HDACs, the key pharmacophoric features can be described as a three-part model often seen in enzyme inhibitors:
A "Cap" Region: The 2-phenylquinoline (B181262) group acts as a large, hydrophobic "cap" frontiersin.orgfrontiersin.orgnih.gov. This part of the molecule is crucial for making contact with hydrophobic regions near the opening of the enzyme's active site frontiersin.orgfrontiersin.orgnih.gov. The aromatic rings are designed to form these strong hydrophobic interactions frontiersin.orgfrontiersin.orgnih.gov.
A Linker Region: In many derivatives, a linker is attached to the carboxylic acid group to connect to another functional group. The nature and length of this linker are important for correctly positioning the third component of the pharmacophore.
A Zinc-Binding Group (ZBG) or Hydrogen Bonding Moiety: The carboxylic acid itself, or groups it is converted into (like hydroxamic acids or hydrazides in HDAC inhibitors), often serves as a key interaction point, for example by binding to a metal ion like zinc in the active site of metalloenzymes or forming critical hydrogen bonds frontiersin.orgfrontiersin.org.
Therefore, the essential pharmacophore for this class of compounds includes a large hydrophobic region (the phenylquinoline core) connected to a hydrogen-bonding or metal-chelating group, often separated by a specific linker.
V. Metabolic Pathways and Biotransformation Studies of Cinchophen
In Vitro Metabolic Profiling Using Subcellular Fractions
Experimental in vitro hepatic systems are widely used to characterize the metabolism of chemical compounds. mdpi.com Among the most common models are liver subcellular fractions, such as microsomes and S9 fractions, which provide physiological relevance and are cost-effective for initial screening. mdpi.com
Human liver microsomes (HLM) and human liver S9 fractions (HLS9) are the most frequently used in vitro systems for studying drug metabolism. nih.gov Microsomes are vesicular fragments derived from the endoplasmic reticulum of liver cells, which are formed during homogenization and centrifugation. mdpi.com This fraction is enriched with a wide variety of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) enzymes responsible for oxidative reactions like hydroxylation. mdpi.comthermofisher.com
The S9 fraction is the supernatant obtained from a 9000g centrifugation of a liver homogenate. nih.gov It represents a more comprehensive metabolic system as it contains both the microsomal fraction and the cytosolic fraction of the liver cell. mdpi.comnih.gov This means S9 fractions contain not only the CYP enzymes found in microsomes but also soluble enzymes from the cytosol, including some Phase II enzymes like sulfotransferases. mdpi.com The inclusion of both fractions can provide more extensive metabolic information than using microsomes alone. nih.gov A quantitative proteomics analysis has revealed significant differences in the concentrations of various drug-metabolizing enzymes between HLM and HLS9 preparations. nih.gov
Table 1: Comparison of Common Enzyme Content in Human Liver Subcellular Fractions
| Subcellular Fraction | Key Enzyme Content | Primary Application |
|---|---|---|
| Human Liver Microsomes (HLM) | Enriched in Phase I enzymes (e.g., Cytochrome P450s, Flavin-monooxygenases) and some Phase II enzymes (e.g., UGTs). mdpi.com | Studies on CYP inhibition, metabolic stability, and characterization of oxidative metabolites. thermofisher.com |
| Human Liver S9 Fraction | Contains both microsomal and cytosolic enzymes, including most CYPs and soluble Phase II enzymes (e.g., sulfotransferases, N-acetyltransferases). mdpi.com | Broader metabolic profiling, including both Phase I and Phase II reactions. nih.gov |
The enzymatic reactions that occur in in vitro metabolic systems are dependent on the presence of specific cofactors. For the Phase I oxidative reactions catalyzed by cytochrome P450 enzymes, the essential cofactor is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). mdpi.comnih.gov The catalytic activity of CYP enzymes is influenced by their redox partner, NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the CYP heme center. mdpi.com
Therefore, to sustain metabolic activity in in vitro assays using microsomes or S9 fractions, the incubation mixture must be fortified with NADPH or an NADPH-regenerating system. nih.gov Studies on drug hydroxylation in liver microsomes have demonstrated that the formation of hydroxylated metabolites does not occur if the NADPH-generating system is omitted from the incubation. nih.gov This system typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, which continuously regenerates NADPH, ensuring the sustained function of the CYP enzymes.
Identification and Characterization of Cinchophen (B1669042) Metabolites
Identifying the structure of metabolites is crucial for understanding the complete metabolic fate of a compound. Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (LC-MS), are essential for the detection and characterization of metabolites in complex biological samples. nih.govijpras.com
Phase I metabolism encompasses reactions that introduce or expose functional groups on a parent compound. longdom.org The primary goal of these transformations is to increase the polarity (water solubility) of the molecule, preparing it for subsequent Phase II conjugation or direct excretion. longdom.org The three main categories of Phase I reactions are:
Oxidation: This is the most common type of Phase I reaction and often involves the addition of an oxygen atom or the removal of a hydrogen atom, typically catalyzed by CYP enzymes. longdom.org
Reduction: This process involves the gain of electrons or the removal of oxygen atoms and is often seen with compounds containing nitro or azo groups. longdom.org
Hydrolysis: This reaction involves the cleavage of chemical bonds, such as those in esters and amides, by the addition of a water molecule. longdom.org
For cinchophen, oxidation via hydroxylation has been identified as a key Phase I metabolic pathway. In vitro assays using liver microsomes have been employed to study this transformation. sygnaturediscovery.com Research has identified a hydroxycinchophen metabolite, designated as M2. sygnaturediscovery.com Further investigation suggests that this hydroxylation is specifically catalyzed by the cytochrome P450 isoforms CYP1A2 and CYP2C9. sygnaturediscovery.com This process introduces a hydroxyl (-OH) group onto the cinchophen structure, increasing its polarity. While further oxidation of metabolites can sometimes lead to the formation of carboxylic acids, cinchophen itself is a carboxylic acid (2-phenylquinoline-4-carboxylic acid). chemimpex.com
Table 2: Identified Phase I Metabolite of Cinchophen
| Metabolite ID | Metabolic Pathway | Proposed Enzymes | Description |
|---|---|---|---|
| M2 | Hydroxylation | CYP1A2, CYP2C9 | A mono-hydroxylated metabolite of the parent cinchophen compound. sygnaturediscovery.com |
Ester hydrolysis is a Phase I reaction that cleaves ester bonds to produce a carboxylic acid and an alcohol. longdom.org The parent compound, cinchophen, is chemically defined as 2-phenylquinoline-4-carboxylic acid. chemimpex.com As its structure contains a carboxylic acid functional group and not an ester, it does not undergo metabolism via ester hydrolysis.
Phase II Metabolic Reactions: Glucuronidation and Sulfation
Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that significantly increases its polarity and facilitates elimination. For cinchophen, the primary Phase II reactions are believed to be glucuronidation and sulfation.
Glucuronidation is a major pathway for the detoxification and elimination of a wide variety of compounds. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate. In the case of cinchophen, which possesses a carboxylic acid group, it is likely to undergo ester glucuronidation. While specific UGT isoforms responsible for cinchophen glucuronidation have not been definitively identified in readily available literature, UGTs are known to be the primary enzymes involved in the glucuronidation of drugs containing carboxylic acid moieties.
Sulfation , another important Phase II conjugation reaction, is catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a substrate. While cinchophen itself does not possess a hydroxyl group, Phase I metabolism could potentially introduce one, making it a substrate for sulfation. However, direct sulfation of the parent cinchophen molecule is considered less likely than glucuronidation of its carboxylic acid group.
Table 1: Overview of Phase II Metabolic Reactions of Cinchophen
| Reaction | Enzyme Family | Endogenous Co-substrate | Potential Site of Conjugation on Cinchophen |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Carboxylic acid group |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxylated metabolites (if formed in Phase I) |
Isozyme Mapping and Enzyme Contribution Analysis
The specific enzymes involved in the metabolism of a drug are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions.
Involvement of Cytochrome P450 (CYP) Isoforms (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5)
The Cytochrome P450 (CYP) superfamily of enzymes is the most important family of Phase I drug-metabolizing enzymes. These enzymes are responsible for the oxidation of a vast array of xenobiotics, including many therapeutic drugs. While comprehensive studies detailing the specific CYP isoforms involved in cinchophen metabolism are limited, it is plausible that several members of the CYP2C and CYP3A subfamilies could play a role.
The CYP2C subfamily, particularly CYP2C9 , is known to metabolize a wide range of acidic non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds with some structural similarities to cinchophen's acidic nature. Therefore, it is reasonable to hypothesize that CYP2C9 could be involved in the oxidative metabolism of cinchophen. Other isoforms such as CYP2C8 , CYP2C19 , CYP3A4 , and CYP3A5 , which are major contributors to the metabolism of a large number of drugs, may also contribute to a lesser extent. However, without specific in vitro or in vivo studies, the precise contribution of each isoform remains speculative.
Table 2: Potential Cytochrome P450 Isoforms in Cinchophen Metabolism
| CYP Isoform | Known Substrate Characteristics | Potential Role in Cinchophen Metabolism |
| CYP2B6 | Diverse substrates, including some weak acids. | Possible, but likely minor role. |
| CYP2C8 | Metabolizes a variety of acidic and neutral compounds. | Potential contributor. |
| CYP2C9 | Major enzyme for the metabolism of many acidic drugs, including NSAIDs. | Strong candidate for major involvement. |
| CYP2C19 | Metabolizes a range of acidic and basic drugs. | Potential contributor. |
| CYP3A4 | Metabolizes the largest variety of drugs. | Potential, but likely a minor pathway for an acidic drug like cinchophen. |
| CYP3A5 | Similar substrate profile to CYP3A4. | Potential, but likely a minor pathway. |
Non-Enzymatic Degradation Pathways
In addition to enzymatic metabolism, drugs can also undergo non-enzymatic degradation, which is the breakdown of a compound without the involvement of an enzyme. This can occur through processes such as hydrolysis, oxidation, or photolysis, and is often dependent on the pH, temperature, and light exposure of the environment.
Specific studies on the non-enzymatic degradation pathways of cinchophen are not extensively documented. However, as a carboxylic acid-containing compound, cinchophen's stability in aqueous solutions could be influenced by pH. At physiological pH, the carboxylic acid group would be ionized, which generally increases water solubility and may affect its stability and reactivity. Further research would be necessary to fully characterize the potential for non-enzymatic degradation of cinchophen under various physiological and storage conditions.
Vi. Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Cinchophen (B1669042) Analysis
Chromatography, a cornerstone of separation science, is indispensable for the analysis of Cinchophen. Various techniques, from high-performance liquid chromatography to thin-layer chromatography, offer distinct advantages for separating Cinchophen from impurities, related substances, or its counterion.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds like Cinchophen due to its high resolution, sensitivity, and reproducibility. epfl.chnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC setup for Cinchophen analysis, a nonpolar stationary phase, such as a C18 (octadecyl-silica) column, is employed. mdpi.com The separation is achieved using a polar mobile phase, which generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The pH of the mobile phase is a critical parameter; it is typically adjusted to a level that ensures the Cinchophen molecule, which is a carboxylic acid, is in a consistent, non-ionized state to achieve good peak shape and retention.
Detection is most commonly performed using an ultraviolet (UV) detector, as the quinoline (B57606) ring system in Cinchophen contains a strong chromophore that absorbs UV light. science.govnih.gov The wavelength of maximum absorbance (λmax) for Cinchophen allows for sensitive and selective quantification. amhsr.org The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable determination of Cinchophen in various samples. semanticscholar.org
Table 1: Representative HPLC-UV Method Parameters for Cinchophen Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for both qualitative and quantitative analysis of Cinchophen. kuleuven.be This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, which can provide molecular weight and structural information. nih.govsielc.com
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed, typically using a triple quadrupole mass spectrometer. mdpi.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion-to-product ion transition. This highly selective method allows for accurate quantification even in complex matrices. google.com Cinchophen, with its carboxylic acid and tertiary amine functionalities, can be ionized effectively using electrospray ionization (ESI), likely in either positive or negative mode depending on the mobile phase pH.
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, often with mass accuracy below 5 ppm. d-nb.infonih.govresearchgate.net This capability allows for the unambiguous determination of the elemental composition of Cinchophen and its potential impurities or degradation products, which is invaluable for structural elucidation and impurity profiling. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of Cinchophen by GC/MS is challenging due to its low volatility and the presence of a polar carboxylic acid group.
To make Cinchophen amenable to GC analysis, a chemical derivatization step is required. jfda-online.comforensicsciencereview.com This process converts the polar functional group into a less polar, more volatile derivative. A common approach for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This derivatization increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. taylorandfrancis.comnih.gov Following separation on the GC column, the mass spectrometer provides fragmentation patterns that can be used for identification and structural confirmation.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and purity assessment of pharmaceuticals. nih.gov It is particularly useful for screening, identification, and monitoring the progress of chemical reactions. analyticaltoxicology.com For Cinchophen analysis, a sample solution is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. google.com After development, the separated spots are visualized. Since Cinchophen has a UV-active chromophore, spots can be easily detected under UV light (typically at 254 nm) on plates containing a fluorescent indicator, where they appear as dark spots against a fluorescent background. epfl.ch Alternatively, various chemical spray reagents can be used for visualization. nih.gov The retention factor (Rf value) is a key parameter for identification.
Table 2: Reported hRf Values (Rf x 100) for Cinchophen in Various TLC Systems analyticaltoxicology.com
| System Code | Mobile Phase Composition | hRf Value |
|---|---|---|
| TA | Chloroform : Methanol (90:10) | 75 |
| TE | Ethyl acetate : Methanol : Strong Ammonia (B1221849) (85:10:5) | 8 |
| TAF | Ethyl acetate : Methanol : Acetic Acid (80:10:10) | 82 |
| TB | Cyclohexane : Toluene : Diethylamine (75:15:10) | 2 |
| TD | Acetone (B3395972) | 7 |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems. sigmaaldrich.com This makes it an ideal technique for the analysis of Cinchophen sodium dihydrate, as it can simultaneously separate the polar Cinchophen anion and the inorganic sodium cation. smatrix.commerckmillipore.com
In HILIC, a polar stationary phase (such as bare silica or a bonded polar functional group) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer. smatrix.com The separation mechanism is based on the partitioning of the analytes into a water-enriched layer adsorbed onto the surface of the stationary phase. sigmaaldrich.com More polar analytes, like the sodium cation, will have a stronger interaction with the stationary phase and thus be retained longer than the more hydrophobic Cinchophen anion under these conditions. This technique, often coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, is highly effective for confirming the presence and stoichiometry of counterions in pharmaceutical salts. sielc.comchromforum.org
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental for the structural elucidation and quantification of Cinchophen. These methods analyze the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure, functional groups, and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of organic molecules like Cinchophen. researchgate.net The ¹H NMR spectrum would show distinct signals for the protons on the phenyl and quinoline ring systems, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity. The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. chemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netthermofisher.com The IR spectrum of Cinchophen would exhibit characteristic absorption bands, including a broad O-H stretch and a strong C=O stretch for the carboxylic acid group, as well as C=C and C=N stretching vibrations from the aromatic and heterocyclic rings. For this compound, the spectrum would show the characteristic carboxylate (COO⁻) stretches instead of the carboxylic acid bands, along with broad absorptions indicating the presence of water of hydration.
Mass Spectrometry (MS) : As a standalone technique, mass spectrometry provides the molecular weight of Cinchophen and, through high-resolution measurements, its elemental formula. scielo.org.za Fragmentation patterns obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID) can yield valuable structural information by revealing how the molecule breaks apart.
UV-Visible Spectroscopy : Cinchophen possesses a conjugated quinoline-phenyl system, which acts as a strong chromophore, absorbing light in the UV region of the electromagnetic spectrum. rsc.orgmdpi.com UV-Visible spectroscopy can be used for both qualitative and quantitative analysis. amhsr.orgiajps.com The wavelength of maximum absorption (λmax) is a characteristic feature. According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound, making it a simple and rapid method for quantification in solutions. nih.govresearchgate.netthermofisher.com
Titrimetric Determination Methods
Titrimetric methods, particularly non-aqueous titrations, are classic and reliable techniques for the quantification of acidic or basic compounds like cinchophen. basicmedicalkey.com For cinchophen, which is a carboxylic acid, a non-aqueous acid-base titration can be employed. The compound is dissolved in a suitable non-aqueous solvent (e.g., a mixture of glacial acetic acid) and titrated with a standardized solution of a non-aqueous base, such as perchloric acid. basicmedicalkey.com The endpoint of the titration can be determined potentiometrically or by using a visual indicator. This method is often used in pharmacopoeial assays for its accuracy and precision in determining the purity of the bulk drug substance. nih.govbasicmedicalkey.com The Association of Official Analytical Chemists has also described titrimetric methods for the determination of cinchophen. nih.gov
Method Development and Validation Parameters
The development and validation of analytical methods for this compound are essential to ensure that the methods are suitable for their intended purpose, providing reliable, reproducible, and accurate results.
Specificity is a critical parameter in analytical method validation. A specific method is one that can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. conicet.gov.ar
For the analytical methods described for cinchophen:
Chromatographic Methods coupled with Spectroscopy (e.g., HPLC-UV, GC-MS): The combination of a separation technique like chromatography with a detection method like UV-Vis or MS provides high specificity. The chromatographic column separates cinchophen from other components before it reaches the detector. The detector then provides a signal (e.g., a UV spectrum or a mass spectrum) that confirms the identity of the separated peak, ensuring that the measurement is specific to cinchophen. conicet.gov.arnih.gov
Titrimetric Methods: The specificity of titrimetric methods can be lower, as any other acidic or basic impurity in the sample can react with the titrant, leading to inaccurate results. Therefore, the purity of the sample is a crucial consideration for the application of these methods.
Selectivity, a related term, refers to the ability of a method to distinguish the analyte from other substances. A highly selective method for cinchophen would be able to measure it accurately without interference from structurally related compounds. conicet.gov.ar This is often demonstrated during validation by analyzing placebo samples and samples spiked with known impurities to show a lack of interference.
Sample Preparation Techniques (e.g., Extraction, Protein Precipitation)
The accurate quantification of this compound in biological matrices, such as plasma or serum, necessitates meticulous sample preparation to remove interfering endogenous substances like proteins and phospholipids. The primary goals of these techniques are to isolate the analyte of interest, minimize matrix effects, and ensure compatibility with the subsequent analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC). researchgate.net The choice of method depends on the physicochemical properties of cinchophen, the nature of the biological matrix, and the required sensitivity of the assay. slideshare.net
Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. phenomenex.com It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins. phenomenex.comamazonaws.com For the analysis of cinchophen, which is soluble in organic solvents, this technique is highly applicable.
Commonly used precipitating agents include:
Organic Solvents: Acetonitrile and methanol are the most common solvents. They are typically added to the plasma sample in a specific ratio (e.g., 2:1 or 3:1, solvent:plasma v/v). nih.gov These solvents disrupt the hydration shell around proteins, leading to their aggregation and precipitation. phenomenex.com Acetonitrile generally provides cleaner extracts compared to methanol. nih.gov
Acids: Trichloroacetic acid (TCA) and perchloric acid are effective at precipitating proteins by altering the pH to the protein's isoelectric point. phenomenex.com However, care must be taken as extreme pH conditions can potentially cause degradation of the analyte.
The general procedure involves adding the precipitating agent, vortexing the mixture to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, containing the cinchophen, is then carefully collected for direct injection into the analytical system or further processing. shimadzu.com
Extraction Techniques
Extraction methods offer higher selectivity and can provide a cleaner sample extract compared to protein precipitation, albeit often with more complex procedures.
Liquid-Liquid Extraction (LLE): LLE is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. slideshare.netamazonaws.com Cinchophen, being a carboxylic acid, has a pH-dependent solubility. To extract it from an aqueous matrix like plasma into an organic solvent, the pH of the sample is typically adjusted to be at least 2 pH units below its pKa. This protonates the carboxylic acid group, making the molecule less polar and more soluble in the organic phase. A suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) is then added, and the mixture is vigorously shaken. slideshare.net After centrifugation to separate the layers, the organic phase containing the cinchophen is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. amazonaws.com
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that can yield very clean extracts with high recovery rates. researchgate.net It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. amazonaws.com For an acidic compound like cinchophen, a mixed-mode or a polymeric reversed-phase sorbent can be effective. The process involves four main steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample interaction.
Loading: The pre-treated biological sample is passed through the sorbent bed. Cinchophen is retained on the sorbent while proteins and other interferences may pass through.
Washing: The sorbent is washed with a specific solvent to remove any remaining interferences without eluting the analyte.
Elution: A strong organic solvent is used to disrupt the interaction between cinchophen and the sorbent, eluting the purified analyte for analysis.
The following table summarizes key parameters for these sample preparation techniques as they could be applied to this compound analysis.
| Technique | Key Steps & Parameters | Advantages | Disadvantages |
| Protein Precipitation | 1. Solvent Addition: Add Acetonitrile or Methanol (e.g., 3:1 v/v ratio to plasma).2. Mixing: Vortex for 1-2 minutes.3. Separation: Centrifuge at >10,000 x g for 10 minutes.4. Collection: Aspirate supernatant for analysis. | Fast, simple, and requires minimal method development. | Less clean extract, potential for matrix effects and ion suppression in MS. |
| Liquid-Liquid Extraction | 1. pH Adjustment: Acidify plasma sample with a suitable acid (e.g., HCl) to pH < 3.2. Solvent Addition: Add extraction solvent (e.g., Ethyl Acetate).3. Extraction: Vortex/shake vigorously.4. Separation & Evaporation: Centrifuge, collect organic layer, evaporate, and reconstitute. | High recovery, clean extracts, and cost-effective. | Labor-intensive, requires solvent evaporation/reconstitution steps. |
| Solid-Phase Extraction | 1. Conditioning: Methanol, then water/buffer.2. Loading: Load pre-treated sample.3. Washing: Aqueous wash, followed by a weak organic wash.4. Elution: Elute with a strong organic solvent (e.g., Methanol with formic acid). | Highly selective, very clean extracts, high recovery, and can be automated. | More expensive, and requires more extensive method development. |
Impurity Profiling and Analysis
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov For this compound, these impurities can originate from the synthesis process, degradation of the final product, or interaction with excipients during formulation. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) mandate the characterization of any impurity present above a certain threshold (typically 0.1%). chromatographyonline.com
Synthesis-Related Impurities
Cinchophen is commonly synthesized via the Doebner reaction, which involves the condensation of an aromatic amine (aniline), an aldehyde (benzaldehyde), and pyruvic acid. psu.edugoogle.com Potential impurities arising from this synthesis route include:
Starting Materials: Unreacted aniline (B41778), benzaldehyde (B42025), and pyruvic acid.
Intermediates: Reaction intermediates that may persist due to incomplete reaction, such as the imine formed between aniline and benzaldehyde.
By-products: Unwanted products from side reactions. A known side reaction in the Doebner synthesis can lead to the formation of substances like diketo-pyrrolidine anil. google.com
Degradation Products
Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of analytical methods. rjptonline.orgmedcraveonline.com These studies expose this compound to various stress conditions more severe than accelerated stability testing. nih.govnih.gov
Hydrolytic Degradation: The stability of the compound is tested under acidic, basic, and neutral aqueous conditions. The amide linkage in potential intermediates or related compounds could be susceptible to hydrolysis.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to simulate potential oxidation. nih.gov The quinoline ring system could be susceptible to oxidation.
Photolytic Degradation: The drug substance is exposed to light sources (UV and visible) to assess its photosensitivity.
Thermal Degradation: The substance is subjected to high temperatures (dry heat) to evaluate its thermal stability.
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase gradient mode with UV detection, is the primary technique for separating cinchophen from its impurities. chromatographyonline.com A stability-indicating HPLC method must be able to resolve the main peak from all known impurities and degradation products. chemmethod.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the structural elucidation of unknown impurities. nih.gov After separation by LC, the mass spectrometer provides molecular weight information and fragmentation patterns, which are used to identify the chemical structure of the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities, such as residual solvents or volatile starting materials like benzaldehyde. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Once an impurity is isolated in sufficient quantity, NMR and IR spectroscopy are used to confirm its definitive structure.
The table below outlines potential impurities of this compound and the analytical methods used for their characterization.
| Impurity Name/Class | Potential Origin | Analytical Method(s) for Detection & Characterization |
| Aniline | Starting Material (Doebner Synthesis) | HPLC-UV, GC-MS |
| Benzaldehyde | Starting Material (Doebner Synthesis) | HPLC-UV, GC-MS |
| Pyruvic Acid | Starting Material (Doebner Synthesis) | HPLC-UV, LC-MS |
| Diketo-pyrrolidine anil | By-product (Doebner Synthesis) | HPLC-UV, LC-MS, NMR |
| Hydrolytic Degradants | Degradation (Acid/Base Hydrolysis) | Stability-Indicating HPLC, LC-MS |
| Oxidative Degradants | Degradation (Oxidation) | Stability-Indicating HPLC, LC-MS |
| Photolytic Degradants | Degradation (Photolysis) | Stability-Indicating HPLC, LC-MS |
Vii. Computational Chemistry and Molecular Modeling of Cinchophen
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchps.com It is frequently used to predict the binding mode and affinity of a small molecule, such as Cinchophen (B1669042), within the active site of a target protein. researchgate.netresearchgate.net
The prediction of how a ligand interacts with its receptor is a cornerstone of structure-based drug design. openaccessjournals.comamericanpharmaceuticalreview.com These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, govern the specificity and affinity of the binding. americanpharmaceuticalreview.commdpi.com
In a notable in silico study, Cinchophen was identified as a potential inhibitor of the Severe fever with thrombocytopenia syndrome (SFTS) L protein. Molecular docking simulations predicted specific binding interactions between Cinchophen and the protein's active site. The analysis revealed that Cinchophen engages in several key interactions:
π–π Interactions: The aromatic rings of Cinchophen were predicted to form π–π stacking interactions with the side chains of two amino acid residues, Tyrosine 1719 (Tyr1719) and Phenylalanine 1703 (Phe1703). researchgate.net
Hydrogen Bonding: A hydrogen bond was identified between Cinchophen and the Phe1703 residue. researchgate.net
Hydrophobic Interactions: The molecule was further stabilized within the binding pocket through hydrophobic interactions with Leu1772, Ile1774, and Pro1706 residues. researchgate.net
These predicted interactions provide a structural hypothesis for the inhibitory potential of Cinchophen against this viral protein target.
Binding affinity refers to the strength of the binding interaction between a ligand and its receptor. nih.gov In computational docking, this is often estimated using a scoring function that calculates a value, typically in kcal/mol, representing the binding energy. researchgate.netbiorxiv.org A lower, more negative binding energy value generally indicates a stronger and more favorable binding interaction. nih.govdntb.gov.ua
In the virtual screening study targeting the SFTS L protein, Cinchophen was found to have a strong binding affinity. researchgate.net The calculated binding energy provides a quantitative measure of the stability of the Cinchophen-protein complex.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cinchophen | SFTS L protein | -8.20 | Tyr1719, Phe1703, Leu1772, Ile1774, Pro1706 |
The analysis of a ligand's binding pose involves examining its specific orientation and geometry within the receptor's binding site. mdpi.com This "pose" determines which intermolecular interactions can occur. mdpi.com Upon binding, both the ligand and the receptor can undergo conformational changes to achieve a more stable complex, a phenomenon often described by the "induced fit" model. openaccessjournals.comgersteinlab.org These structural alterations can range from minor adjustments in side-chain orientations to significant movements in protein backbone loops. mdpi.comnih.gov
While specific studies detailing the binding poses and conformational changes induced by Cinchophen are not available in the provided search results, a typical analysis would involve:
Visual Inspection: Examining the docked structure to understand how Cinchophen orients itself relative to key amino acids in the binding pocket.
RMSD Calculation: Comparing the conformation of the receptor before and after ligand binding to quantify the extent of structural change.
Loop Flexibility: Assessing changes in the flexibility and position of loops surrounding the binding site, as these are often involved in accommodating the ligand. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. nih.gov These methods provide deep insights that complement experimental findings and molecular mechanics-based simulations like docking.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. nih.govnih.gov Instead of relying on the complex many-electron wavefunction, DFT calculates properties based on the spatially dependent electron density, which is computationally more tractable. nih.gov
DFT is a powerful tool in drug design and can be used to determine a variety of molecular properties. researchgate.netmdpi.com Applications of DFT include:
Geometric Optimization: Calculating the most stable three-dimensional structure of a molecule by finding the lowest energy conformation. mdpi.com
Electronic Properties: Determining electronic descriptors such as atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they help predict reactive sites for electrophilic and nucleophilic attack. mdpi.commalayajournal.org
Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the structure of a compound. mdpi.com
A DFT study on Cinchophen would provide precise information on its optimized geometry, bond lengths, bond angles, and the distribution of electron density across the molecule, highlighting its most reactive regions. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE) . This gap is a critical parameter for determining a molecule's properties: malayajournal.orgnih.gov
Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically more difficult to remove an electron from the HOMO. nih.govirjweb.com
FMO analysis of Cinchophen would involve calculating the energies of its HOMO and LUMO and the resulting energy gap. This data would provide a quantitative measure of its electronic stability and its potential to engage in electron-donating or electron-accepting interactions, which is fundamental to its mechanism of action and potential reactivity with biological targets. pku.edu.cn
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO energy gap; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.
For quinoline-based compounds like cinchophen, the MEP map highlights the electronegative regions around the nitrogen and oxygen atoms of the carboxylic acid group, indicating them as likely sites for electrophilic interactions. A three-dimensional MEP map of a quinoline (B57606) compound reveals the distribution of electrostatic potential across the molecule's surface, providing insights into its intermolecular interactions. researchgate.net
Illustrative MEP Data for a Quinoline Carboxylic Acid Derivative This table is illustrative and based on typical values for similar compounds, as specific MEP data for cinchophen sodium dihydrate is not readily available in the cited literature.
| Region of Molecule | Color on MEP Map | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| Carboxylate Oxygen | Red | -45 to -60 | High potential for electrophilic attack and hydrogen bond accepting |
| Quinoline Nitrogen | Yellow-Red | -20 to -35 | Moderate potential for electrophilic attack |
| Aromatic Rings | Green | -10 to +10 | Generally neutral, potential for π-π stacking interactions |
| Carboxylic Acid Hydrogen | Blue | +30 to +50 | High potential for nucleophilic attack and hydrogen bond donating |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, "natural Lewis structure" view of the molecule, offering insights into charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability.
In the context of cinchophen, which is a 2-phenylquinoline-4-carboxylic acid, NBO analysis can elucidate the electronic interactions between the quinoline ring, the phenyl substituent, and the carboxylic acid group. For quinoline derivatives, NBO analysis helps in understanding the delocalization of electron density and the nature of the chemical bonds. For instance, in a study of a benzo[g]pyrimido[4,5-b]quinoline derivative, NBO analysis revealed intramolecular electron transfer and the degree of conjugation within the system. nih.gov Such analyses provide a deeper understanding of the electronic factors that govern the molecule's properties and reactivity.
Key Interactions typically identified by NBO analysis in Quinoline Derivatives:
π → π interactions:* Delocalization of electrons within the aromatic quinoline and phenyl rings.
n → π interactions:* Interactions between the lone pair electrons (n) of the nitrogen and oxygen atoms and the anti-bonding π* orbitals of the aromatic system.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamic behavior of molecules, which is crucial for understanding their biological function and interactions with other molecules, such as proteins.
MD simulations are particularly useful for examining the conformational stability of cinchophen and its complexes with biological targets. By simulating the molecule's behavior in a solvated environment, researchers can observe how it adapts its shape and interacts with its surroundings. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD measures the average deviation of a protein or ligand's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium. For protein-ligand complexes, stable RMSD values, typically fluctuating within a narrow range (e.g., 1-3 Å), indicate a stable binding of the ligand. rasayanjournal.co.in
RMSF quantifies the fluctuation of individual amino acid residues or atoms of a ligand around their average position. High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the structure.
MD simulations of cinchophen analogs in complex with their target proteins can reveal the key amino acid residues involved in binding and the stability of these interactions over time. For example, a study on bioactive compounds from cinnamon in complex with Interleukin-6 used a 200-ns MD simulation to assess the stability of the complexes, with average RMSD values around 0.21-0.23 nm indicating stable binding. rasayanjournal.co.in
Illustrative MD Simulation Parameters for a Ligand-Protein Complex This table provides typical values observed in MD simulations of small molecule inhibitors bound to proteins and is for illustrative purposes.
| Parameter | Typical Value Range | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | 1.0 - 3.0 Å | Indicates the stability of the protein structure during the simulation. |
| RMSD of Ligand | 0.5 - 2.0 Å | Shows the stability of the ligand's binding pose in the active site. |
| RMSF of Active Site Residues | Low (< 1.5 Å) | Suggests that residues interacting with the ligand are relatively rigid. |
| RMSF of Loop Regions | High (> 2.0 Å) | Indicates flexibility in regions of the protein not directly involved in binding. |
In Silico Approaches to Chemical Space Exploration
In silico methods, which involve computer simulations and computational modeling, are integral to modern drug discovery. These approaches allow for the rapid screening of large virtual libraries of compounds and the design of new molecules with desired properties, significantly accelerating the drug development process.
The design of new cinchophen derivatives and other quinoline-based compounds often employs two main in silico strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is a key SBDD technique where virtual compounds are "docked" into the active site of the target to predict their binding orientation and affinity. nih.gov The docking score, an estimation of the binding energy, is used to rank and prioritize compounds for further investigation. For instance, in the design of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, SBDD can be used to predict how modifications to the cinchophen scaffold will affect its binding to a specific target. nih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. A key LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. dovepress.comnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build predictive models that correlate the 3D structural and physicochemical properties of a set of known active compounds with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. Studies on quinoline derivatives have successfully used 3D-QSAR to develop models with good predictive ability for designing new inhibitors. nih.govmdpi.com
Viii. Medicinal Chemistry and Drug Discovery Implications of Cinchophen
Cinchophen (B1669042) as a Chemical Scaffold and Lead Compound
The concept of a "lead compound" is central to drug discovery, representing a starting point for the design and development of new drugs. bohrium.com Cinchophen, with its inherent biological activity, has served as such a lead, particularly in the exploration of antimicrobial agents. researchgate.net Its rigid, bicyclic quinoline (B57606) core decorated with a phenyl group and a carboxylic acid provides a three-dimensional framework, or scaffold, that can be systematically modified to enhance potency, alter selectivity, and improve pharmacokinetic properties. nih.govfrontiersin.org
Scaffold Analysis and Classification
The quinoline ring system of Cinchophen is classified as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. nih.govnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the modulation of its biological effects. frontiersin.orgresearchgate.net
The Cinchophen scaffold presents several key features for medicinal chemists:
The Quinoline Core: A fused aromatic system of a benzene (B151609) ring and a pyridine (B92270) ring, providing a rigid structure for the orientation of substituents. researchgate.net
The Phenyl Group at Position 2: This lipophilic group can be substituted to explore interactions with hydrophobic pockets in target proteins.
The Carboxylic Acid at Position 4: This acidic group is crucial for certain biological activities and provides a key point for hydrogen bonding or salt formation. It can also be converted into other functional groups like amides or esters to modulate properties. nih.gov
The quinoline scaffold is a recurring motif in numerous approved drugs, highlighting its importance and validating its classification as a privileged structure. frontiersin.orgresearchgate.net
Exploration of Cinchophen-Derived Molecular Hierarchies
Starting from the Cinchophen lead, medicinal chemists have explored various molecular hierarchies by creating libraries of derivatives to establish Structure-Activity Relationships (SAR). SAR studies are fundamental to understanding how specific structural modifications influence a compound's biological activity. nih.govrsc.orgnih.gov For example, the synthesis and evaluation of Schiff bases and Mannich bases derived from Cinchophen have been undertaken to explore new antimicrobial agents. researchgate.net
The systematic modification of the Cinchophen scaffold allows for the development of a hierarchy of compounds with graded activities. For instance, introducing different substituents on the phenyl ring or modifying the carboxylic acid group can lead to derivatives with enhanced potency or a different spectrum of activity. nih.gov These studies help to map the chemical space around the core scaffold, identifying key pharmacophoric features required for a desired biological effect. nih.gov
Below is an interactive table summarizing hypothetical SAR data for Cinchophen derivatives, illustrating how systematic modifications can influence activity.
| Derivative | R1 (Position 2) | R2 (Position 4) | Relative Potency |
| Cinchophen | Phenyl | -COOH | 1 |
| Derivative A | 4-Chloro-phenyl | -COOH | 5 |
| Derivative B | Phenyl | -CONH2 | 0.8 |
| Derivative C | 4-Methoxy-phenyl | -COOH | 2 |
| Derivative D | Phenyl | -COOCH3 | 0.5 |
This table is illustrative and based on general medicinal chemistry principles for SAR studies.
Strategies for Modifying Cinchophen-Related Structures
To overcome the limitations of a lead compound like Cinchophen (e.g., toxicity) and to discover novel intellectual property, medicinal chemists employ several strategies to modify the core structure.
Bioisosteric Replacement Studies
Bioisosterism is a strategy used to replace a functional group in a lead molecule with another group that retains similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.comnih.gov This can lead to enhanced potency, better selectivity, or improved pharmacokinetic properties like metabolic stability. cambridgemedchemconsulting.comdrughunter.com
In the context of quinoline-based structures related to Cinchophen, bioisosteric replacement has been successfully applied. For instance, in a series of quinoline carboxamide-type modulators for the ABCG2 transporter, a metabolically unstable benzanilide (B160483) moiety was replaced with a more stable biphenyl (B1667301) system. drughunter.com This bioisosteric switch from an amide to a biphenyl group successfully addressed the metabolic liability without sacrificing the desired biological activity. drughunter.com
Another common bioisosteric replacement for the carboxylic acid group found in Cinchophen is the tetrazole ring. jmu.eduuniroma1.it Tetrazoles can mimic the acidity and hydrogen-bonding capabilities of a carboxylic acid while offering different physicochemical properties, potentially improving absorption or metabolic stability. jmu.edu
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference Compound Type |
| Carboxylic Acid | Tetrazole | Mimics acidity, potentially improves metabolic stability and cell permeability. | Angiotensin II Antagonists jmu.edu |
| Amide (in derivatives) | Biphenyl | Increases metabolic stability against enzymatic cleavage. | ABCG2 Modulators drughunter.com |
| Phenyl Ring | Thiophene Ring | Alters lipophilicity and metabolic profile. | General Drug Design |
Scaffold Hopping and Novel Chemical Space Exploration
Scaffold hopping is a more radical approach where the core structure (scaffold) of a lead compound is replaced with a structurally different core, while aiming to maintain the original biological activity by preserving key pharmacophoric interactions. nih.gov This strategy is used to find novel, patentable chemical series with improved drug-like properties.
The quinoline scaffold of Cinchophen can be a starting point for scaffold hopping. An example of this strategy involved starting with quinoline-based inhibitors of the S. aureus NorA efflux pump and "hopping" to a quinazoline (B50416) scaffold. frontiersin.org Through an in silico approach combined with pharmacophore modeling, researchers identified that the quinazoline core could effectively replace the quinoline core, leading to the discovery of potent new inhibitors. frontiersin.org This demonstrates how scaffold hopping can expand the chemical space and lead to new and effective therapeutic candidates.
| Original Scaffold | New Scaffold | Target/Activity | Key Finding |
| Quinoline | Quinazoline | S. aureus NorA Efflux Pump Inhibitor | The quinazoline core was identified as a successful replacement, yielding potent new inhibitors. frontiersin.org |
| Indole (B1671886) | Indazole | MCL-1/BCL-2 Inhibitor | Hopping from an indole to an indazole framework led to the development of dual inhibitors. |
| Benzodiazepine | Zopiclone (cyclopyrrolone) | GABA-A Receptor Ligand | A classic example of discovering a novel chemical class with a similar mechanism of action. nih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening for identifying lead compounds. wikipedia.orgresearchoutreach.org FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. wikipedia.orgnih.gov These initial fragment "hits" are then optimized and grown or linked together to produce a more potent, drug-like lead compound. researchoutreach.org
The Cinchophen structure contains fragments, such as the quinoline core itself, that could be utilized in an FBDD campaign. The quinoline and isoquinoline (B145761) ring systems are common components of fragment libraries due to their rigid nature and ability to form key interactions with protein targets. nih.gov
An FBDD approach utilizing a Cinchophen-like fragment would typically involve these steps:
Fragment Screening: A library containing simple quinoline fragments would be screened against a target of interest using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. wikipedia.org
Hit Identification: Fragments showing weak but specific binding to the target are identified. For example, a simple 2-phenylquinoline (B181262) fragment might be found to bind in a hydrophobic pocket of an enzyme.
Fragment Elaboration: Once a quinoline fragment hit is validated and its binding mode is understood (often through X-ray crystallography), it is elaborated. This "fragment growing" involves adding functional groups to the core fragment to make additional favorable interactions with the target, thereby increasing affinity and potency. For instance, a carboxylic acid moiety could be added to the quinoline fragment to engage with a positively charged amino acid residue in the binding site, recapitulating a key feature of the original Cinchophen molecule.
While specific FBDD campaigns starting directly with Cinchophen are not extensively documented, the principles of FBDD are regularly applied to heterocyclic scaffolds like quinoline and isoquinoline to generate novel drug candidates. nih.gov
Computational Contributions to Medicinal Chemistry Design and Development
Computational chemistry has become an indispensable tool in modern medicinal chemistry, accelerating the drug discovery process while reducing costs. nih.govtaylorandfrancis.com These in-silico techniques allow for the prediction of molecular properties, the simulation of interactions between a drug candidate and its biological target, and the development of models that correlate a compound's structure with its biological activity. nih.govmdpi.com For scaffolds like Cinchophen, which is a derivative of quinoline-4-carboxylic acid, computational methods offer a pathway to optimize lead compounds and design new chemical entities with improved efficacy and selectivity. nih.govrsc.org Methodologies such as molecular docking, virtual screening, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are pivotal in transforming initial "hits" into viable drug candidates. nih.govnih.gov
Rational Drug Design Principles
Rational drug design is the inventive process of creating new medications based on a detailed understanding of the biological target. researchgate.net This approach moves away from traditional trial-and-error screening by using the three-dimensional structure of target proteins to design molecules that are complementary in shape and charge to the binding site. researchgate.net Computational techniques are central to this process, which can be broadly categorized into structure-based and ligand-based drug design. taylorandfrancis.com
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBDD methods can be employed. Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. nih.gov
In the context of the Cinchophen scaffold, molecular docking studies have been instrumental in elucidating the binding modes of quinoline-4-carboxylic acid derivatives with various protein targets. For instance, docking simulations were used to infer the putative binding sites of potent inhibitors within the active site of human placental alkaline phosphatase (h-PLAP). rsc.org Similarly, studies on quinoline derivatives targeting the main protease (Mpro) of SARS-CoV-2 used docking to predict binding energies and key interactions, such as hydrogen bonds formed by the quinazoline moiety. ekb.eg These simulations provide critical insights that guide the modification of the Cinchophen structure to enhance binding and, consequently, biological activity.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. These approaches rely on the knowledge of other molecules (ligands) that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse molecules with the potential to be active. nih.gov
The principles of rational drug design have been successfully applied to the quinoline core structure. In one study, docking of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives into the crystal structure of P-glycoprotein helped to explain their inhibitory activity and identify a lead compound with a high binding energy of -9.22 kcal/mol, suggesting it as a valuable structure for designing more potent inhibitors. nih.gov
| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Compound 17 (a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative) | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions nih.gov |
| Compound 3j (a quinoline-4-carboxylic acid derivative) | Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) | Not specified (IC50 = 22 nM) | Binding sites inferred via homology models rsc.org |
| Compound 3e (a quinoline-4-carboxylic acid derivative) | Human Intestinal Alkaline Phosphatase (h-IAP) | Not specified (IC50 = 34 nM) | Binding sites inferred via homology models rsc.org |
| Synthesized Quinazolin-2,4-dione Analogues | SARS-CoV-2 Main Protease (Mpro) | -7.9 to -9.6 | Hydrogen bonds via amide and quinazoline fragments ekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed changes in their biological effects. mdpi.com A QSAR model takes the form of a mathematical equation:
Activity = f (Physicochemical Properties and/or Structural Properties) physchemres.org
These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. mdpi.comnih.gov
2D-QSAR: This approach correlates biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and electronic properties, as well as topological indices that describe molecular shape and branching.
3D-QSAR: This more advanced method requires the three-dimensional structures of the molecules and their alignment. physchemres.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. physchemres.orgjmaterenvironsci.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules. physchemres.orgjmaterenvironsci.com The resulting contour maps visually represent regions where modifications to the molecular structure would likely increase or decrease biological activity, providing direct guidance for rational drug design. mdpi.com
Several QSAR studies have been conducted on derivatives of quinoline-4-carboxylic acid, the core of Cinchophen. One study developed robust QSAR models for 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as P-glycoprotein inhibitors. nih.gov Using machine learning methods, a model was developed that achieved a high predictive quality, with a coefficient of determination (R²) of 95%. nih.gov Another QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication resulted in a highly predictive model with a squared correlation coefficient (r²) of 0.913 for the training set and 0.889 for the test set. researchgate.net
| QSAR Study | Model Type | r² (Training Set) | q² (Cross-validation) | r²_pred (Test Set) |
|---|---|---|---|---|
| Inhibition of Vesicular Stomatitis Virus Replication researchgate.net | Partial Least Squares (PLS) | 0.913 | 0.842 | 0.889 |
| P-glycoprotein Inhibition nih.gov | Gradient Boosting (CatBoost) | 0.950 | Not Reported | Not Reported |
| LSD1 Inhibition by Tetrahydroquinoline Derivatives (CoMFA) mdpi.com | 3D-QSAR (CoMFA) | Not Reported | 0.778 | 0.709 |
| LSD1 Inhibition by Tetrahydroquinoline Derivatives (CoMSIA) mdpi.com | 3D-QSAR (CoMSIA) | Not Reported | 0.764 | 0.713 |
These computational models, both in rational design and QSAR, serve to build a deeper understanding of the structure-activity relationships governing the Cinchophen scaffold, paving the way for the development of novel and more effective therapeutic agents. rsc.orgnih.gov
Ix. Historical and Foundational Research Context of Cinchophen S Scientific Trajectory
Discovery and Early Scientific Investigations of Cinchophen (B1669042)
Cinchophen, chemically known as 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 by the German chemists Oscar Döbner and Wilhelm von Miller. ccjm.orgmdedge.com Its synthesis was an outcome of the Doebner-Miller reaction, a method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds. mdedge.com However, its therapeutic potential was not realized until 1908, when Nicolaier and Dohrn introduced it under the trade name Atophan as a treatment for gout. ccjm.orgmdedge.com
At the turn of the 20th century, the medical community had a limited arsenal (B13267) against the painful condition of gout, which is characterized by the buildup of uric acid. nih.gov Early treatments were often empirical and lacked a clear mechanistic understanding. nih.gov The introduction of cinchophen represented a significant advancement. It was found to be highly effective in promoting the excretion of uric acid, thereby alleviating the symptoms of gout. mdedge.comwikipedia.org This uricosuric effect was a key focus of early scientific investigations.
Initial studies demonstrated that cinchophen acted on the kidneys to increase the permeability to urates, facilitating their elimination from the blood. ccjm.org The drug was rapidly absorbed, with its maximum effect on uric acid excretion observed about an hour after oral administration. ccjm.org Further research in 1911 and 1912 led to the successful isolation of cinchophen metabolites from human urine, marking early efforts in understanding the compound's fate within the body. wikipedia.org Its perceived efficacy and novel mechanism of action led to its widespread adoption and the development of numerous preparations containing cinchophen or its derivatives. wikipedia.org By 1932, at least 32 such drugs were available on the market. wikipedia.org
| Milestone | Year | Key Contributors | Significance |
|---|---|---|---|
| First Synthesis | 1887 | Doebner & Gieske | Initial creation of the cinchophen molecule. ccjm.org |
| Commercial Introduction | 1908 | Nicolaier and Dohrn | Introduced as 'Atophan' for the treatment of gout. ccjm.orgwikipedia.orgacpjournals.org |
| Metabolite Identification | 1911-1912 | - | Early studies on the biotransformation of cinchophen in humans. wikipedia.org |
Scientific Understanding Leading to Regulatory Reassessment
The initial enthusiasm for cinchophen began to wane as reports of its toxicity emerged. What was once considered a breakthrough medication gradually revealed a dark side that necessitated a re-evaluation of its safety and ultimately led to its withdrawal from broader use.
Despite its therapeutic benefits, reports of adverse effects associated with cinchophen use began to appear as early as 1913, with documented cases of skin rashes and gastrointestinal issues. ccjm.orgmdedge.com More alarming, however, were the emerging cases of severe liver damage. The first case of jaundice linked to cinchophen was recorded in 1923, followed by the first reported fatality in 1925. wikipedia.org
Subsequent clinical observations and studies throughout the 1920s solidified the association between cinchophen and hepatotoxicity. ccjm.orgwikipedia.org The liver damage was characterized as a toxic hepatitis, with a pathological presentation resembling acute yellow atrophy of the liver. ccjm.orgacpjournals.org Investigations revealed that the liver would become small, with the left lobe often showing significant atrophy. ccjm.org Histological examination showed extensive necrosis of liver cells with minimal signs of regeneration. ccjm.org While the precise biochemical mechanism of this drug-induced liver injury remained elusive at the time, the clinical evidence was compelling. wikipedia.org It was noted that approximately half of all patients treated with cinchophen experienced some form of toxic effect. wikipedia.org
The growing body of evidence highlighting the severe and often fatal hepatotoxicity of cinchophen provided a strong scientific rationale for its withdrawal from the market. The unpredictable nature of the liver damage, which did not appear to be strictly dose-dependent, made it particularly dangerous. By 1927, a review of medical literature had already collected 47 cases of cinchophen-induced toxic cirrhosis of the liver, with 11 of those cases resulting in death. mdedge.com
The continued reports of severe adverse reactions throughout the late 1920s and early 1930s made it clear that the risks associated with cinchophen treatment outweighed its benefits for many patients. This led to its classification as a compound too dangerous for human use in most countries by the 1930s. wikipedia.org The decision to withdraw cinchophen from broader use was a significant moment in the history of drug regulation, underscoring the importance of post-marketing surveillance and the need to reassess the safety of a drug even after it has been widely adopted.
| Type of Adverse Effect | Year First Reported | Description |
|---|---|---|
| Skin Rashes and Gastrointestinal Upsets | 1913 | Early signs of intolerance to the drug. ccjm.orgmdedge.com |
| Jaundice | 1923 | First indication of severe liver involvement. wikipedia.org |
| Fatality | 1925 | First documented death attributed to cinchophen toxicity. wikipedia.org |
| Toxic Hepatitis/Acute Yellow Atrophy | 1920s | Pathological diagnosis of the severe liver damage. ccjm.orgacpjournals.org |
Legacy of Cinchophen in Chemical and Biochemical Research
Despite its ultimate failure as a therapeutic agent for humans, the story of cinchophen has left an indelible mark on chemical and biochemical research. The lessons learned from its development and subsequent withdrawal have had a lasting impact on modern drug discovery and our understanding of drug metabolism.
The case of cinchophen serves as a crucial historical lesson in modern drug development. It highlights the potential for severe, idiosyncratic adverse drug reactions that may not be apparent in initial clinical studies. This has underscored the critical importance of long-term safety monitoring and pharmacovigilance. The challenges in predicting cinchophen's hepatotoxicity in the early 20th century have contributed to the impetus for developing more sophisticated preclinical models and biomarkers to assess the potential for drug-induced liver injury (DILI) in new chemical entities.
Modern drug development protocols now incorporate a much more rigorous evaluation of a compound's metabolic profile and potential for producing reactive metabolites, a concept that was not well understood during cinchophen's time. The cinchophen experience has, in part, shaped the regulatory frameworks that demand extensive safety and toxicology data before a new drug can be approved and marketed.
The investigation into cinchophen's toxicity, even if the exact mechanisms were not fully elucidated at the time, spurred further research into how the body metabolizes foreign compounds (xenobiotics). The observation that cinchophen caused liver damage prompted scientists to consider the role of the liver in drug biotransformation and the potential for metabolic activation of drugs into toxic substances.
While the specific enzymes and pathways involved in cinchophen-induced hepatotoxicity were not identified during its clinical use, the phenomenon itself contributed to the foundational knowledge that led to the later discovery and characterization of the cytochrome P450 enzyme system and other drug-metabolizing enzymes. The study of DILI, with cinchophen as a historical archetype, has become a significant field of research, leading to a better understanding of the complex interplay between a drug's chemical properties, its metabolic fate, and individual patient susceptibility factors that can lead to adverse reactions.
X. Future Directions and Research Gaps
Unexplored Synthetic Pathways and Novel Cinchophen (B1669042) Derivatives
The classical synthesis of the cinchophen core primarily relies on the Doebner-von Miller and Pfitzinger reactions. nih.govresearchgate.net While effective, these methods often have limitations, such as harsh reaction conditions and low yields with certain substituted precursors. nih.govresearchgate.net A significant research gap exists in the development of more efficient, sustainable, and versatile synthetic strategies.
Future research could focus on:
Modern Catalysis: Investigating transition-metal-catalyzed cross-coupling reactions to construct the quinoline (B57606) ring system could offer milder conditions and broader substrate scope.
Flow Chemistry: The application of continuous flow synthesis could enable better control over reaction parameters, reduce reaction times, and improve safety and scalability compared to traditional batch processes.
Green Chemistry Approaches: The development of synthetic routes using greener solvents, microwave-assisted synthesis, or biocatalysis remains largely unexplored for the cinchophen scaffold. researchgate.net
Beyond the core synthesis, the creation of novel cinchophen derivatives is a promising area for discovering compounds with modified biological activities. While some derivatives like amides and Schiff bases have been explored for antimicrobial properties, a systematic exploration is lacking. hakon-art.compsu.edu Molecular hybridization, where the cinchophen scaffold is combined with other pharmacophores, could yield derivatives with unique therapeutic potential, such as novel dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors or anticancer agents. mdpi.comnih.gov
Table 1: Potential Areas for Synthesis and Derivatization Research
| Research Area | Objective | Potential Methods |
|---|---|---|
| Core Synthesis | Improve yield, safety, and substrate scope. | Transition-metal catalysis, Flow chemistry, Green solvents. |
| Derivatization | Discover novel biological activities. | Molecular hybridization, Synthesis of ester and amide libraries. |
| Stereochemistry | Investigate enantiomer-specific effects. | Asymmetric synthesis, Chiral chromatography. |
Deeper Elucidation of Specific Molecular Interactions and Cellular Pathways
Cinchophen's primary mechanism of action for treating gout is the inhibition of the urate transporter 1 (URAT1), a protein responsible for urate reabsorption in the kidneys. nih.govnih.gov However, a high-resolution structural understanding of how cinchophen specifically binds to URAT1 is absent. Recent advancements in cryo-electron microscopy (cryo-EM) have successfully resolved the structures of URAT1 in complex with modern uricosuric drugs like benzbromarone (B1666195) and lesinurad. nih.govresearchgate.netbiorxiv.org These studies have revealed the precise binding pockets and key amino acid interactions that stabilize the transporter in an inward-facing state, thereby blocking urate transport. researchgate.netacs.org
A significant research gap is the lack of a similar structural study for cinchophen. Such an investigation would:
Pinpoint the exact binding site and interacting residues for cinchophen.
Allow for a direct comparison with newer, safer URAT1 inhibitors. acs.org
Provide a molecular basis for its potent uricosuric effect.
Furthermore, the cellular pathways leading to cinchophen's characteristic hepatotoxicity are not fully understood at the molecular level. While the toxicity is well-documented, the specific off-target interactions, the role of metabolic activation into reactive intermediates, and the subsequent cascade of cellular events (e.g., mitochondrial dysfunction, endoplasmic reticulum stress) require deeper investigation using modern toxicogenomics and proteomics approaches.
Advancements in Analytical Characterization of Cinchophen Forms
The physical form of an active pharmaceutical ingredient (API), including its hydration state, can significantly impact its stability, solubility, and bioavailability. Cinchophen sodium dihydrate is one specific form, but a comprehensive characterization of its solid-state properties using modern analytical techniques is not well-documented in recent literature. A major gap exists in understanding the full landscape of its possible solid forms, including other hydrates, anhydrates, and polymorphs.
Modern analytical methods offer powerful tools to fill this gap. semanticscholar.orgdntb.gov.uanih.gov
Table 2: Modern Analytical Techniques for Characterizing Cinchophen Forms
| Technique | Information Provided |
|---|---|
| Powder X-Ray Diffraction (PXRD) | Identification of crystalline phases and polymorphism. nih.gov |
| Single-Crystal X-Ray Diffraction (SCXRD) | Precise determination of the three-dimensional crystal structure. nih.gov |
| Solid-State NMR (ssNMR) | Characterization of both crystalline and amorphous forms; provides information on local molecular environments. dntb.gov.ua |
| Thermal Analysis (DSC/TGA) | Study of thermal events like melting, decomposition, and dehydration. nih.gov |
| Dynamic Vapor Sorption (DVS) | Assessment of water uptake and hygroscopicity, crucial for understanding hydrate (B1144303) formation and stability. nih.gov |
A systematic study employing these techniques could precisely map the conditions under which different forms of cinchophen exist, their interconversion pathways, and their relative stabilities. This knowledge is fundamental from a chemical and pharmaceutical science perspective, providing insights that were unattainable during the period of cinchophen's clinical use. nih.gov
Novel Computational Approaches for Cinchophen Scaffold Optimization
The cinchophen scaffold represents a potent URAT1 inhibitor but is plagued by toxicity. This profile makes it an ideal candidate for optimization using modern computational drug design techniques. mdpi.com In silico methods can be used to design novel derivatives with a potentially improved therapeutic window—retaining URAT1 inhibitory activity while minimizing the structural features responsible for toxicity.
Key computational approaches that could be applied include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can build models that correlate the three-dimensional properties of molecules with their biological activity. nih.govijpras.com Such models could identify the key steric and electrostatic features of the cinchophen scaffold required for URAT1 inhibition, guiding the design of new analogs. nih.gov
Molecular Docking: Using a homology model or a future cryo-EM structure of URAT1, docking studies could simulate the binding of virtual cinchophen derivatives. nih.govnih.gov This would allow for the pre-screening of large virtual libraries to prioritize compounds for synthesis that are predicted to bind effectively to the target.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the cinchophen-URAT1 complex, revealing the stability of binding interactions and the conformational changes involved. biorxiv.orgacs.org
ADMET Prediction: In silico models are now routinely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These tools could be used to screen new cinchophen designs, flagging those with a high probability of forming reactive metabolites or interacting with off-target proteins associated with liver toxicity.
A concerted effort using these computational tools could rationally guide the synthesis of next-generation cinchophen analogs, a task that was previously reliant on trial-and-error. nih.gov
Re-evaluation of Cinchophen's Chemical Reactivity in Modern Contexts
The chemical reactivity of a drug molecule is fundamental to its stability, degradation pathways, and potential for forming toxic metabolites. wiley-vch.denih.gov While the hepatotoxicity of cinchophen is well-known, a modern, systematic re-evaluation of its chemical reactivity is a significant research gap. Current understanding of drug degradation and bioactivation is far more advanced than it was during cinchophen's heyday.
Future research in this area should include:
Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, light, heat) as per modern regulatory guidelines would identify its degradation products. nih.gov Advanced analytical techniques like LC-MS/MS and NMR would then be used to characterize the structure of these impurities.
Metabolic Profiling: Using human liver microsomes or other metabolic systems in vitro, researchers can identify the metabolites of cinchophen produced by cytochrome P450 enzymes. This could reveal the formation of reactive intermediates, such as quinone-imines or epoxides, which are often implicated in drug-induced liver injury.
Reactivity with Biomolecules: Investigating the potential for cinchophen or its reactive metabolites to form covalent adducts with nucleophilic residues on proteins or DNA is crucial. europa.eu Such interactions are often a key initiating event in chemical toxicity.
A modern understanding of cinchophen's degradation and metabolic pathways would not only provide a definitive explanation for its toxicity but also inform the design of safer analogs by modifying the parts of the molecule susceptible to metabolic activation. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Cinchophen sodium dihydrate?
- Methodological Answer : Synthesis typically involves neutralizing cinchophen (a quinoline derivative) with sodium hydroxide in a stoichiometric aqueous solution, followed by recrystallization to obtain the dihydrate form. Characterization requires:
- X-ray diffraction (XRD) to confirm crystallinity and hydrate state .
- Thermogravimetric analysis (TGA) to quantify water content and thermal stability .
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to verify molecular structure and functional groups .
- Experimental protocols must align with reproducibility standards, including detailed documentation of solvent ratios, temperature, and drying conditions .
Q. How can researchers ensure purity and consistency in this compound batches for pharmacological studies?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection is recommended to quantify impurities (<0.1% threshold) .
- Karl Fischer titration ensures accurate water content measurement (theoretical: 10.2% for dihydrate) .
- Batch-to-batch consistency requires strict control of pH during synthesis (optimal range: 7.5–8.5) and validation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. What are the key applications of this compound in experimental biochemistry?
- Methodological Answer :
- Protein crystallization : Acts as a buffering agent in crystallization screens due to its pH stability (effective range: 6.0–7.5) .
- Enzyme inhibition studies : Used to modulate urate oxidase activity in gout research, requiring dose-response assays with Michaelis-Menten kinetics analysis .
- Metal chelation : Quantify binding affinity to transition metals (e.g., Cu²⁺) using isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can orthogonal experimental design optimize the synthesis of this compound for scaled-up production?
- Methodological Answer :
- Factor Selection : Key variables include sodium hydroxide molarity, reaction temperature, and recrystallization time .
- Level Optimization : Use a Taguchi L9 (3⁴) orthogonal array to evaluate interactions between factors. For example, varying NaOH concentration (0.5–1.5 M) and crystallization time (12–48 hrs) to maximize yield and purity .
- Data Analysis : Apply ANOVA to identify statistically significant parameters and validate via response surface methodology (RSM) .
Q. How to resolve discrepancies in pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Bioanalytical Validation : Cross-validate LC-MS/MS results with radiolabeled tracer studies to account for metabolite interference .
- Species-Specific Factors : Adjust for differences in plasma protein binding using ultrafiltration techniques and allometric scaling .
- Hydrate Stability : Monitor hydration state shifts during dissolution (e.g., dihydrate → anhydrous) via dynamic vapor sorption (DVS) to explain bioavailability variations .
Q. What experimental strategies mitigate cytotoxicity risks in cell-based assays involving this compound?
- Methodological Answer :
- Dose Range-Finding : Conduct MTT assays across a logarithmic concentration range (1 nM–10 mM) to establish IC₅₀ values .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence probes to quantify oxidative stress linked to cytotoxicity .
- Controlled Hydration : Pre-equilibrate compound solutions in humidity-controlled chambers to prevent unintended dehydration/rehydration during assays .
Q. How to design a robust toxicology study for Cinchophen sodium diihydrate using rodent models?
- Methodological Answer :
- Dosing Protocol : Administer via drinking water (0.1–1.0 mg/mL) over 90 days, with weekly body weight and serum uric acid monitoring .
- Endpoint Selection : Include histopathology of renal tissue (target organ for urate deposition) and RNA-seq to assess oxidative stress pathways .
- Statistical Power : Use ≥10 animals per dose group and apply Jonckheere-Terpstra test for trend analysis .
Data Contradiction Analysis
Q. How to address conflicting reports on the solubility of this compound in aqueous buffers?
- Methodological Answer :
- Buffer Composition : Test solubility in phosphate-buffered saline (PBS) vs. citrate buffer (pH 6.5) to identify ion-specific effects .
- Temperature Control : Standardize measurements at 25°C ± 0.5°C using a thermostated water bath , as solubility may vary by ±15% per 5°C deviation .
- Hydrate Stability : Confirm the compound’s hydration state post-dissolution via powder XRD to rule out phase changes .
Q. Why do crystallographic studies report varying unit cell parameters for this compound?
- Methodological Answer :
- Crystallization Conditions : Differences in solvent polarity (e.g., ethanol/water ratios) can induce lattice strain. Replicate conditions using microbatch crystallization under oil to minimize evaporation artifacts .
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to reduce measurement error .
- Software Validation : Cross-refine structures with PHENIX and SHELXL to detect software-specific biases .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
